![molecular formula C14H19N3O5 B13833694 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate is a complex organic compound that features an imidazole ring, a phenyl group, and a methylmethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by subsequent steps to introduce the N-methylmethanamine group. The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as an agonist or antagonist at various receptor sites, modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(1H-Imidazol-1-yl)phenol: This compound also features an imidazole ring and a phenyl group but lacks the N-methylmethanamine moiety.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the N-methylmethanamine moiety.
1-Methyl-1H-benzimidazol-5-ylboronic acid: Contains a benzimidazole ring and a boronic acid group, differing in the substitution pattern and functional groups.
The uniqueness of 1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H19N3O5 |
---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate |
InChI |
InChI=1S/C12H15N3.C2H2O4.H2O/c1-13-8-11-2-4-12(5-3-11)9-15-7-6-14-10-15;3-1(4)2(5)6;/h2-7,10,13H,8-9H2,1H3;(H,3,4)(H,5,6);1H2 |
InChI-Schlüssel |
NEFCDDHZEKKCNA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C(C=C1)CN2C=CN=C2.C(=O)(C(=O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.